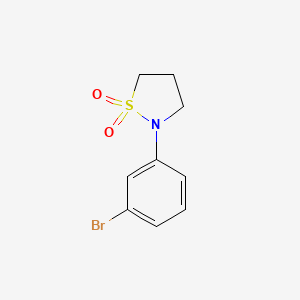

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZFOXCQQCMSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501984 | |

| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71703-15-6 | |

| Record name | Isothiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isothiazolidine 1,1-dioxide scaffold, a cyclic sulfonamide or γ-sultam, is a recognized pharmacophore present in various biologically active molecules. This document outlines the synthetic strategy, detailed experimental protocols, and a workflow for the characterization of the title compound.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available starting material, 3-bromoaniline. The proposed pathway involves an initial sulfonylation reaction, followed by an intramolecular cyclization.

The reaction of an amine with 2-chloroethanesulfonyl chloride can lead to the formation of a 2-chloroethanesulfonamide. This intermediate can then undergo an intramolecular cyclization to form the desired isothiazolidine 1,1-dioxide ring. This cyclization may proceed via an in-situ elimination of HCl to form a vinylsulfonamide, which then undergoes an intramolecular Michael addition.

Experimental Protocols

The following protocols are based on established methodologies for sulfonamide formation and the cyclization of related N-substituted sulfonamides. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of N-(3-bromophenyl)-2-chloroethanesulfonamide

This procedure details the reaction of 3-bromoaniline with 2-chloroethanesulfonyl chloride to form the key sulfonamide intermediate.

Materials:

-

3-Bromoaniline

-

2-Chloroethanesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 eq) to the stirred solution.

-

Slowly add a solution of 2-chloroethanesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-bromophenyl)-2-chloroethanesulfonamide.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

This protocol describes the base-mediated intramolecular cyclization of the previously synthesized sulfonamide to yield the target compound.

Materials:

-

N-(3-bromophenyl)-2-chloroethanesulfonamide

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with hexanes) or potassium carbonate (2.0 eq) in anhydrous DMF.

-

Slowly add a solution of N-(3-bromophenyl)-2-chloroethanesulfonamide (1.0 eq) in anhydrous DMF to the basic suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring for completion by TLC.

-

After cooling to room temperature, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data

| Parameter | Expected/Representative Value |

| Molecular Formula | C₉H₁₀BrNO₂S |

| Molecular Weight | 276.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 100-150 °C (predicted range) |

| Yield (Step 1) | 70-90% |

| Yield (Step 2) | 60-85% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5-7.2 (m, 4H, Ar-H), ~3.8 (t, 2H, N-CH₂), ~3.4 (t, 2H, S-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~55 (S-CH₂), ~48 (N-CH₂) |

| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~2900 (Aliphatic C-H), ~1350 (asym SO₂), ~1160 (sym SO₂) |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ expected at 276.96, [M+Na]⁺ expected at 298.94 |

Structural Elucidation and Characterization Workflow

The successful synthesis of a novel compound requires rigorous structural confirmation and purity assessment. The following workflow outlines the standard procedures for the characterization of this compound.

The characterization process begins with purifying the synthesized compound.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are then employed to determine the molecular structure and weight.[2] Techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) help in identifying the functional groups present.[3] The purity of the compound is assessed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Finally, elemental analysis provides the empirical formula, and if suitable crystals can be grown, X-ray crystallography can give an unambiguous confirmation of the three-dimensional structure.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines information from commercial suppliers with predicted data and general methodologies established for analogous compounds. Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of heterocyclic compounds that have garnered interest in medicinal chemistry for their diverse biological activities, including potential as antibacterial and antidiabetic agents.[1][2] This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this specific derivative.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while the molecular formula and weight are confirmed, other parameters are largely based on computational predictions due to a lack of published experimental values.

| Property | Value | Source |

| CAS Number | 71703-15-6 | Commercial Suppliers[1][3] |

| Molecular Formula | C₉H₁₀BrNO₂S | Commercial Suppliers[1][3] |

| Molecular Weight | 276.15 g/mol | Commercial Suppliers[1] |

| Predicted XlogP | 2.1 | Predicted |

| Predicted Hydrogen Bond Donor Count | 0 | Predicted |

| Predicted Hydrogen Bond Acceptor Count | 2 | Predicted |

| Predicted Rotatable Bond Count | 1 | Predicted |

| Predicted Exact Mass | 274.9616 g/mol | Predicted |

| Predicted Monoisotopic Mass | 274.9616 g/mol | Predicted |

| Predicted Topological Polar Surface Area | 43.4 Ų | Predicted |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general and plausible synthetic route can be proposed based on established methods for the synthesis of N-arylisothiazolidine 1,1-dioxides.

Proposed Synthesis of this compound

A common method for the synthesis of N-substituted isothiazolidine 1,1-dioxides involves the reaction of a suitable sulfonamide with a dihaloalkane or a Michael addition approach. A potential synthetic workflow is outlined below:

Caption: Proposed two-step synthesis of the target compound.

Detailed Methodology:

-

Synthesis of N-(3-bromophenyl)-3-chloropropane-1-sulfonamide: To a solution of 3-bromoaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) cooled to 0 °C, a solution of 3-chloropropanesulfonyl chloride (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude sulfonamide, which can be purified by column chromatography.

-

Synthesis of this compound: The N-(3-bromophenyl)-3-chloropropane-1-sulfonamide (1.0 eq) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A base, such as sodium hydride (1.5 eq) or potassium carbonate (2.0 eq), is added portion-wise at room temperature. The reaction mixture is then heated to 60-80 °C and stirred for 4-6 hours, with progress monitored by TLC. After completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the final product.

Characterization Data (Predicted and from Analogous Compounds)

Due to the absence of specific published data, the following characterization information is based on predictions and data from structurally similar N-arylisothiazolidine 1,1-dioxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.50 - 7.30 | m | Aromatic protons |

| 3.80 - 3.60 | t | N-CH₂ | |

| 3.40 - 3.20 | t | S-CH₂ | |

| 2.50 - 2.30 | p | CH₂-CH₂-CH₂ | |

| ¹³C NMR | ~140 | s | Aromatic C-N |

| 131 - 122 | d | Aromatic CH | |

| ~120 | s | Aromatic C-Br | |

| ~55 | t | S-CH₂ | |

| ~45 | t | N-CH₂ | |

| ~25 | t | CH₂-CH₂-CH₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium-Weak | Aliphatic C-H stretch |

| 1600-1450 | Strong-Medium | Aromatic C=C stretch |

| 1350-1300 | Strong | Asymmetric SO₂ stretch |

| 1180-1140 | Strong | Symmetric SO₂ stretch |

| 800-600 | Strong | C-Br stretch |

Mass Spectrometry (MS)

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | 275.96, 277.96 | [M+H]⁺ (Isotopic pattern for Br) |

| 297.94, 299.94 | [M+Na]⁺ (Isotopic pattern for Br) |

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

Caption: A logical workflow for the synthesis and analysis.

Potential Biological Significance

While no specific biological activity has been reported for this compound, the isothiazolidine 1,1-dioxide scaffold is present in molecules with a range of biological activities. Derivatives of this class have been investigated for their potential as:

-

Antibacterial agents: The sultam ring can mimic the β-lactam core of penicillin antibiotics.

-

Antiviral agents: Some isothiazolidine 1,1-dioxide derivatives have shown inhibitory activity against viral replication.[1]

-

Enzyme inhibitors: The strained ring system can act as an electrophile and interact with active sites of various enzymes.

-

Antidiabetic agents: Certain derivatives have been explored as cryptochrome inhibitors for potential use in treating diabetes.[2]

The presence of the 3-bromophenyl substituent may influence the compound's lipophilicity, metabolic stability, and potential for specific interactions with biological targets, making it a candidate for further biological evaluation.

Conclusion

This technical guide provides a summary of the available and predicted information on the physicochemical properties of this compound. While specific experimental data is scarce, this document offers a foundation for researchers by providing a proposed synthetic route, predicted characterization data, and an overview of the potential biological relevance of this compound class. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this molecule.

References

2-(3-bromophenyl)isothiazolidine 1,1-dioxide CAS number 71703-15-6

An In-depth Technical Guide to 2-(3-bromophenyl)isothiazolidine 1,1-dioxide (CAS 71703-15-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a molecule of interest in neurodegenerative disease research. This document consolidates key data, experimental protocols, and mechanistic insights to support ongoing research and development efforts.

Chemical Identity and Properties

This compound is a synthetic compound that has been investigated for its potential therapeutic effects. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 71703-15-6 |

| Molecular Formula | C₉H₁₀BrNO₂S |

| Molecular Weight | 276.15 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CS(=O)(=O)N1C2=CC=CC(=C2)Br |

| Physical Description | Solid |

Synthesis and Purification

The synthesis of this compound involves a multi-step process. The following is a representative experimental protocol adapted from documented synthetic routes.

Experimental Protocol: Synthesis

Materials:

-

3-Bromoaniline

-

3-Chloropropanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: Sulfonamide Formation: 3-Bromoaniline is reacted with 3-chloropropanesulfonyl chloride in the presence of a base like triethylamine in an inert solvent such as dichloromethane. This reaction forms the intermediate N-(3-bromophenyl)-3-chloropropane-1-sulfonamide.

-

Step 2: Intramolecular Cyclization: The intermediate from Step 1 is then treated with a base, typically sodium hydroxide, to facilitate an intramolecular cyclization reaction. This step forms the isothiazolidine 1,1-dioxide ring, yielding the final product, this compound.

-

Step 3: Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Research has indicated that this compound may act as a modulator of cellular stress responses, particularly those involving heat shock proteins. Its mechanism is thought to be relevant to neurodegenerative diseases where protein misfolding and aggregation are key pathological features.

Proposed Mechanism of Action

The compound is hypothesized to interact with the heat shock protein 90 (Hsp90) chaperone machinery. Hsp90 is a crucial protein involved in the folding, stability, and degradation of a wide range of "client" proteins. In many neurodegenerative diseases, such as Alzheimer's disease, the accumulation of misfolded proteins like amyloid-beta (Aβ) and tau is a central event.

By modulating Hsp90 activity, this compound may promote the degradation of these aggregation-prone proteins. This action is thought to involve the activation of Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the heat shock response, leading to the increased expression of cytoprotective chaperones like Hsp70.

Technical Guide: Structure Elucidation of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. It encompasses detailed experimental protocols, data presentation in tabular format for clarity, and a logical workflow for the characterization of this heterocyclic compound.

Introduction

This compound is a heterocyclic compound belonging to the class of sultams. The isothiazolidine 1,1-dioxide core is a recognized pharmacophore, and its derivatives are of interest in medicinal chemistry. The presence of a bromophenyl substituent offers a handle for further synthetic modifications, such as cross-coupling reactions, making it a potentially valuable building block in drug discovery. Accurate structural confirmation is the cornerstone of any chemical research and development program. This document outlines the standard procedures for confirming the molecular structure of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data obtained from key analytical techniques for the structural confirmation of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.85 | t | 1H | J = 1.9 Hz | H-2' (Ar-H) |

| 7.50 | ddd | 1H | J = 8.0, 2.0, 1.0 Hz | H-6' (Ar-H) |

| 7.30 | t | 1H | J = 8.0 Hz | H-5' (Ar-H) |

| 7.20 | ddd | 1H | J = 8.0, 2.0, 1.0 Hz | H-4' (Ar-H) |

| 3.60 | t | 2H | J = 7.0 Hz | CH₂-N (H-3) |

| 3.30 | t | 2H | J = 7.0 Hz | CH₂-SO₂ (H-5) |

| 2.45 | quintet | 2H | J = 7.0 Hz | CH₂-CH₂-CH₂ (H-4) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 139.5 | C-1' (Ar-C) |

| 130.5 | C-5' (Ar-C) |

| 129.0 | C-6' (Ar-C) |

| 125.0 | C-2' (Ar-C) |

| 122.8 | C-3' (Ar-C) |

| 121.5 | C-4' (Ar-C) |

| 52.0 | CH₂-SO₂ (C-5) |

| 48.0 | CH₂-N (C-3) |

| 25.0 | CH₂-CH₂-CH₂ (C-4) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 1590, 1560 | Medium-Strong | C=C stretch (Aromatic) |

| 1320 | Strong | Asymmetric SO₂ stretch |

| 1150 | Strong | Symmetric SO₂ stretch |

| 880, 780 | Strong | C-H bend (Aromatic, meta-substitution) |

| 680 | Medium | C-Br stretch |

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

| [M+H]⁺ | 275.9899 |

| [M+Na]⁺ | 297.9718 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

A plausible synthetic route involves the reaction of 3-bromoaniline with 3-chloropropanesulfonyl chloride, followed by intramolecular cyclization.

Materials:

-

3-bromoaniline

-

3-chloropropanesulfonyl chloride

-

Triethylamine (Et₃N)

-

Sodium hydride (NaH)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Step 1: Sulfonamide Formation. To a solution of 3-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add 3-chloropropanesulfonyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours.

-

Work-up. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Step 2: Intramolecular Cyclization. To a solution of the intermediate sulfonamide (1.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Final Work-up and Purification. Carefully quench the reaction with water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure:

-

Sample Preparation. Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR. Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the range of -2 to 12 ppm.

-

¹³C NMR. Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 200 ppm.

-

Data Processing. Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition. Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing. Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

-

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Procedure:

-

Sample Preparation. Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition. Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Data Analysis. Determine the accurate mass of the molecular ion peaks (e.g., [M+H]⁺ and [M+Na]⁺) and compare them with the theoretically calculated masses for the expected molecular formula (C₉H₁₀BrNO₂S).

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the structure elucidation and a hypothetical signaling pathway for a related class of compounds.

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Disclaimer: The signaling pathway information for this specific molecule is not established. The following diagram is a generalized representation of a hypothetical pathway where a small molecule inhibitor might act, for illustrative purposes only.

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.

A Technical Guide to the Potential Biological Activity of Isothiazolidine 1,1-Dioxide Derivatives

Disclaimer: A comprehensive literature search did not yield specific data on the biological activity of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. This technical guide, therefore, provides an in-depth overview of the biological activities of structurally analogous compounds, primarily focusing on isothiazolone, thiazolidinone, and benzothiazine derivatives, to offer insights into their potential therapeutic applications. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Isothiazolidine 1,1-dioxides and related sulfur-nitrogen containing heterocyclic compounds are prominent scaffolds in medicinal chemistry. These structures are recognized for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The versatility of their core structure allows for extensive chemical modifications, leading to the development of derivatives with diverse and potent biological effects. This guide synthesizes the available data on these related compounds to project the potential areas of biological activity for the this compound scaffold.

Quantitative Biological Data

The biological activities of various isothiazolidine 1,1-dioxide analogues and related compounds have been quantified in numerous studies. The following tables summarize key findings for different therapeutic areas.

Table 1: Anticancer Activity of Thiazole and Isothiazolone Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Pyrrolizine-Thiazolidin-4-one Hybrid | Breast Cancer (MCF-7) | IC50 | 0.16 ± 0.08 µM | [3] |

| Pyrrolizine-Thiazolidin-4-one Hybrid | Ovarian Cancer (A2780) | IC50 | 0.11 ± 0.01 µM | [3] |

| 2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) | Hepatoma (Huh7) | CC50 (24h) | 19.3 µM | [2] |

| 2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) | Hepatoma (Huh7) | CC50 (48h) | 16.4 µM | [2] |

| 1,3-Thiazole Derivative (T38) | Hepatoma (HepG2) | IC50 | 1.11 µg/mL | [4] |

| 1,3-Thiazole Derivative (T26) | Gastric Cancer (BGC-823) | IC50 | 1.67 µg/mL | [4] |

Table 2: Anti-inflammatory Activity of Thiazolidinone and Benzothiazine Derivatives

| Compound Class | Target | Activity Metric | Value | Reference |

| 2,3-Diaryl-1,3-thiazolidin-4-one (4k) | COX-2 | IC50 | 0.05 µM | [5] |

| 2,3-Diaryl-1,3-thiazolidin-4-one (4j) | COX-2 | IC50 | 0.06 µM | [5] |

| 1,2-Benzothiazine 1,1-dioxide Derivative | Carrageenan-induced Paw Edema | % Inhibition | 41.08 - 82.00 % | [1][5] |

Table 3: Antimicrobial Activity of Thiazole and Isothiazole Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference |

| Thiazole Derivative (12f) | S. aureus | MIC | 25 µg/mL | [6] |

| Thiazole Derivative (12f) | B. subtilis | MIC | 6.25 µg/mL | [6] |

| Thiazole Derivative (12f) | C. albicans | MIC | 25 µg/mL | [6] |

| Isothiazolyl Oxazolidinone (8b) | Gram-positive bacteria | MIC | Comparable or superior to linezolid | [7] |

Signaling Pathways and Mechanisms of Action

Derivatives of the isothiazolidine scaffold have been shown to modulate key signaling pathways involved in cancer and inflammation.

Induction of Apoptosis in Cancer Cells

Several thiazole derivatives have been found to induce apoptosis in cancer cells. A common mechanism involves the arrest of the cell cycle, leading to programmed cell death.

Caption: Proposed mechanism of apoptosis induction by thiazole derivatives.[4]

Anti-inflammatory Action via COX-2 Inhibition

A significant anti-inflammatory mechanism for thiazolidinone and benzothiazine derivatives is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.[5]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of isothiazolidine derivatives and related compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Caption: Standard workflow for the MTT cytotoxicity assay.[2]

Procedure:

-

Cell Seeding: Cancer cells (e.g., Huh7, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[2]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: MTT reagent is added to each well, and the plates are incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured on a microplate reader.

-

Analysis: The absorbance of treated wells is compared to the vehicle control to determine the percentage of cell viability. IC50 or CC50 values are then calculated using non-linear regression analysis.[2]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

-

Preparation: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans).[6]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion

While direct biological data for this compound is not currently available in the public literature, the extensive research on structurally related isothiazole, thiazolidinone, and benzothiazine scaffolds provides a strong foundation for predicting its potential therapeutic activities. The evidence points towards promising avenues in anticancer, anti-inflammatory, and antimicrobial research. The methodologies and pathways described herein offer a robust framework for the future investigation and characterization of this specific compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Disclaimer: There is currently no publicly available scientific literature that directly investigates the biological activity or therapeutic targets of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide. This guide, therefore, provides an analysis of potential therapeutic targets based on the documented activities of structurally related compounds containing the isothiazolidine 1,1-dioxide core. The information presented is intended for researchers, scientists, and drug development professionals as a starting point for further investigation.

Introduction

The isothiazolidine 1,1-dioxide scaffold, a cyclic sulfonamide (sultam), is a recognized pharmacophore present in a variety of biologically active molecules.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, suggesting that this compound may also interact with similar biological targets. This document outlines the potential therapeutic targets for this compound by examining the established activities of its structural analogs. The primary inferred targets include key enzymes in inflammatory pathways and cell growth regulation, such as the mammalian target of rapamycin (mTOR), 5-lipoxygenase (5-LOX), and microsomal prostaglandin E2 synthase-1 (mPGES-1). Additionally, the isothiazolidine 1,1-dioxide scaffold has been utilized in the development of antiviral and antidiabetic agents.[1][2]

Potential Therapeutic Targets

Based on the activities of structurally related compounds, the following are potential therapeutic targets for this compound:

Mammalian Target of Rapamycin (mTOR)

The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[3][4] It exists in two distinct complexes, mTORC1 and mTORC2. Isothiazolidine 1,1-dioxide derivatives have been explored as inhibitors of mTORC1, suggesting that this compound could potentially exhibit similar activity. Inhibition of the mTORC1 pathway is a validated strategy in cancer therapy and is being investigated for other conditions like epilepsy.[3]

Growth factors, nutrients, energy levels, and oxygen availability regulate mTORC1 activity.[1][3] Growth factors activate the PI3K-Akt pathway, which in turn phosphorylates and inactivates the TSC1/TSC2 complex. This releases the inhibition on the small GTPase Rheb, allowing it to activate mTORC1. Activated mTORC1 then phosphorylates downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.[4][5]

Caption: Potential inhibition of the mTORC1 signaling pathway.

While specific IC50 values for this compound are not available, the following table includes data for structurally related thiazolidine derivatives against various targets to provide a comparative context.

| Compound Class | Target | IC50 (µM) | Reference |

| Thiazolidinedione Derivatives | α-amylase | 86.06 ± 1.1 | [6] |

| Thiazolidinedione Derivatives | α-glucosidase | 74.97 ± 1.23 | [6] |

| 2-Aryl Thiazolidine-4-carboxylic Acids | Avian Influenza Virus (AIV) | 3.47 | [7] |

| 2-Aryl Thiazolidine-4-carboxylic Acids | Infectious Bronchitis Virus (IBV) | 4.10 | [7] |

| Amide Thiazolidines | PC3 Cancer Cells | 30.52 - 79.82 µg/mL | [7] |

This protocol is adapted from established methods for measuring mTORC1 kinase activity.[8][9]

-

Cell Culture and Lysis:

-

Culture a suitable cell line (e.g., HEK293T) to 70-80% confluency.

-

Treat cells with the test compound (this compound) at various concentrations for a specified time. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., rapamycin).

-

Lyse the cells in CHAPS lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 2 mM EDTA, 0.3% CHAPS, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, and protease inhibitors).[9]

-

-

Immunoprecipitation of mTORC1:

-

Incubate the cell lysates with an antibody against an mTORC1 component (e.g., Raptor or mTOR) for 1-2 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for another hour to capture the antibody-protein complexes.

-

Wash the immunoprecipitates multiple times with wash buffer to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).[9]

-

Add a recombinant, inactive mTORC1 substrate, such as 4E-BP1 or S6K1.

-

Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radioactive detection).

-

Incubate the reaction at 30°C for 30 minutes.

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Detect substrate phosphorylation by autoradiography (if using [γ-32P]ATP) or by Western blotting with a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

-

Caption: Experimental workflow for the in vitro mTORC1 kinase assay.

& 3. 5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

5-LOX and mPGES-1 are key enzymes in the eicosanoid biosynthesis pathway, which produces potent inflammatory mediators.[2][10] 5-LOX initiates the synthesis of leukotrienes, while mPGES-1 is the terminal enzyme in the production of prostaglandin E2 (PGE2).[11][12] Benzo[d]isothiazole 1,1-dioxide derivatives, which are structurally related to the compound of interest, have been identified as dual inhibitors of both 5-LOX and mPGES-1.[13] This suggests that this compound could also target these enzymes, presenting a potential anti-inflammatory mechanism of action.

In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid (AA) from the cell membrane. AA can then be metabolized by two major pathways: the 5-LOX pathway and the cyclooxygenase (COX) pathway. The 5-LOX pathway converts AA into leukotrienes, while the COX pathway converts AA into prostaglandin H2 (PGH2). PGH2 is then converted to PGE2 by mPGES-1.[10][14]

Caption: Potential dual inhibition of 5-LOX and mPGES-1 pathways.

The following table presents IC50 values for benzo[d]isothiazole 1,1-dioxide derivatives against 5-LOX and mPGES-1.[13]

| Compound | 5-LOX IC50 (µM) | mPGES-1 IC50 (µM) |

| 3g | 0.6 | 2.1 |

| Range for Analogues | 0.15 - 23.6 | Not explicitly stated for all |

A. Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on a common spectrophotometric method.[15][16]

-

Reagent Preparation:

-

Prepare a solution of 5-lipoxygenase (e.g., from soybean) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Prepare a substrate solution of linoleic acid or arachidonic acid.

-

Dissolve the test compound and a reference inhibitor (e.g., quercetin) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a cuvette or 96-well plate, add the enzyme solution and the test compound at various concentrations.

-

Incubate the mixture for a short period (e.g., 10 minutes) at 25°C.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in absorbance at 234 nm for a set period (e.g., 6 minutes), which corresponds to the formation of conjugated dienes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

-

B. Cell-Based mPGES-1 Inhibition Assay

This protocol measures the inhibition of PGE2 production in whole cells.[17][18]

-

Cell Culture and Stimulation:

-

Culture a suitable cell line (e.g., A549 human lung carcinoma cells) in appropriate media.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent like interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1.

-

Incubate the cells for 24-48 hours.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme Immunoassay (EIA) kit or by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Caption: Experimental workflows for 5-LOX and mPGES-1 inhibition assays.

Other Potential Targets

The isothiazolidine 1,1-dioxide scaffold has also been implicated in targeting viral proteins and metabolic regulators:

-

Hepatitis B Virus (HBV) Capsid: The core scaffold is used in the synthesis of orally bioavailable HBV capsid inhibitors.[2][19] This suggests a potential antiviral application for this compound.

-

Cryptochrome (CRY): This scaffold is also a component in the preparation of cryptochrome inhibitors, which are being investigated as antidiabetic agents.[2][19]

-

HIV-1 Replication: Certain β-amino sultams, which are derivatives of isothiazolidine 1,1-dioxide, have demonstrated inhibitory activity against HIV-1 replication.[1]

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is lacking, the analysis of structurally related compounds provides a strong basis for inferring its potential biological activities. The most promising areas for investigation appear to be the inhibition of mTORC1, 5-LOX, and mPGES-1, suggesting potential applications in oncology and inflammatory diseases. Further research, including synthesis and comprehensive biological screening, is necessary to elucidate the precise mechanism of action and therapeutic potential of this specific compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

- 1. assaygenie.com [assaygenie.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. origene.com [origene.com]

- 5. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. benchchem.com [benchchem.com]

- 18. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ISOTHIAZOLINE 1,1-DIOXIDE | TargetMol [targetmol.com]

An In-depth Technical Guide to 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

This technical guide provides a comprehensive overview of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound belonging to the sultam class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, chemical properties, and potential biological activities of this compound, based on available literature for structurally related analogues.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its basic chemical properties.

| Property | Value |

| CAS Number | 71703-15-6 |

| Molecular Formula | C₉H₁₀BrNO₂S |

| Molecular Weight | 276.15 g/mol |

| Canonical SMILES | C1CS(=O)(=O)N(C1)C2=CC=CC(=C2)Br |

| InChI Key | Not readily available in public databases |

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 3-bromoaniline and 3-chloropropanesulfonyl chloride. This method is a common approach for the preparation of N-arylisothiazolidine-1,1-dioxides.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds.

Materials:

-

3-Bromoaniline

-

3-Chloropropanesulfonyl chloride[1]

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 3-bromoaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Potential Biological Activities

While no specific biological activity has been reported for this compound, the isothiazolidine 1,1-dioxide scaffold is a known pharmacophore present in various biologically active molecules. The following table summarizes the reported activities of structurally related compounds.

| Compound Class | Biological Activity | Reference Compounds/Derivatives | Quantitative Data (if available) |

| Isothiazolidine 1,1-dioxides | HIV-1 Replication Inhibition | β-amino sultams | - |

| Thiazolidinones | Antifungal | 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones | MIC and MFC: 16.5 μg/mL |

| Thiazolidinones | Anticancer | 3-(4-bromophenyl)-2-(4-(dimethylamino) phenyl)thiazolidin-4-one | IC50: 11.9 μM (Reh cells) |

| 1,2-Benzisothiazolin-3-ones | Antimicrobial (Gram-positive bacteria) | N-arylalkanoic and N-aryloxyalkanoic acid derivatives | - |

The presence of the 3-bromophenyl group, an electron-withdrawing substituent, may influence the biological activity of the molecule. Structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that the nature and position of substituents on the aryl ring can significantly modulate potency and selectivity.

Experimental Workflow for Biological Screening

A general workflow for the biological screening of a novel compound like this compound is outlined below. This process typically starts with in vitro assays to determine activity and cytotoxicity, followed by more complex cellular and in vivo models for promising candidates.

Caption: General workflow for biological activity screening.

Conclusion

This compound is a sultam derivative with potential for biological activity, given the known pharmacological properties of the isothiazolidine 1,1-dioxide scaffold. This guide has outlined a plausible synthetic route and a general framework for its biological evaluation. Further experimental studies are necessary to confirm the proposed synthesis, characterize the compound thoroughly, and explore its therapeutic potential. The information provided herein serves as a valuable resource for researchers interested in the medicinal chemistry of isothiazolidine derivatives.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Isothiazolidine 1,1-Dioxides

For Researchers, Scientists, and Drug Development Professionals

The isothiazolidine 1,1-dioxide core, a sulfur-containing heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Often referred to as a γ-sultam, this five-membered ring system is noted for its metabolic stability and its role as a versatile pharmacophore. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for this important class of compounds, providing detailed experimental protocols and quantitative data to support researchers in the field.

From Obscurity to Prominence: The Initial Discovery

The first synthesis of the parent isothiazolidine 1,1-dioxide, also known as propane-1,3-sultam, is credited to Helberger and Heyden in 1949. Their pioneering work laid the foundation for all subsequent explorations of this chemical space. The initial synthesis involved the intramolecular cyclization of 3-chloropropane-1-sulfonamide.

The Evolution of a Synthetic Staple: Key Methodologies

Following its initial discovery, the synthetic toolbox for accessing isothiazolidine 1,1-dioxides has expanded significantly. Early methods have been refined and novel approaches developed to improve efficiency, yield, and stereocontrol, and to enable the creation of diverse compound libraries for high-throughput screening.

Foundational Synthesis: Intramolecular Cyclization

The classical approach to the isothiazolidine 1,1-dioxide core relies on the intramolecular cyclization of a linear precursor. A common modern adaptation of this principle involves the reaction of 3-chloropropane-1-sulfonamide with a base, such as sodium ethoxide, in an alcoholic solvent. This straightforward method remains a reliable route to the parent compound.

Modern Innovations in Synthesis

The demand for structurally diverse isothiazolidine 1,1-dioxides, particularly for drug discovery programs, has spurred the development of more sophisticated synthetic strategies. These include:

-

The Castagnoli–Cushman Reaction: This powerful multi-component reaction has been adapted for the synthesis of functionalized γ-sultams. It involves the reaction of a sultam-based dicarboxylic acid anhydride with an imine, leading to the formation of highly substituted isothiazolidine 1,1-dioxides with good diastereoselectivity.

-

Radical Cyclization: Alkyl radical-induced cyclization of vinyl sulfonamides has emerged as a versatile method for constructing benzo-fused γ-sultams. This approach often utilizes a silver catalyst and a variety of carboxylic acids as alkyl radical precursors, demonstrating broad substrate scope.

-

Library Synthesis via Multi-Component Protocols: To facilitate the rapid generation of large numbers of diverse isothiazolidine 1,1-dioxide derivatives for biological screening, one-pot, multi-component protocols have been developed. These often combine reactions like the aza-Michael addition with "click" chemistry to build molecular complexity in a single step.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the parent isothiazolidine 1,1-dioxide and a representative modern synthetic approach.

Table 1: Synthesis of Isothiazolidine 1,1-Dioxide via Intramolecular Cyclization

| Starting Material | Reagents and Conditions | Product | Yield | Melting Point (°C) |

| 3-Chloropropane-1-sulfonamide | Sodium ethoxide, ethanol, reflux | Isothiazolidine 1,1-dioxide | Quantitative | 145-146 |

Data sourced from a representative modern procedure.[2]

Table 2: Representative Modern Synthesis of a Substituted Isothiazolidine 1,1-Dioxide Library Member

| Core Scaffold | Reagents and Conditions | Product | Purity |

| 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide | Amine, azide, CuI, DBU, ethanol, 60 °C, 12 hrs | Triazole-containing isothiazolidine 1,1-dioxide | >90% (for the majority of the library) |

Data reflects a general procedure for library synthesis; individual yields may vary.[1]

Experimental Protocols

Protocol 1: Synthesis of Isothiazolidine 1,1-Dioxide (Propane-1,3-sultam)

This protocol is a modern adaptation of the principle behind the original synthesis.

Materials:

-

3-Chloropropane-1-sulfonamide

-

Sodium ethoxide

-

Ethanol

-

Dichloromethane

Procedure:

-

Dissolve 3-chloropropane-1-sulfonamide (27 g, 170 mmol) in ethanol (250 ml) at room temperature.[2]

-

Add sodium ethoxide (11.7 g, 170 mmol) to the solution.[2]

-

Heat the reaction mixture to reflux for 5 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.[2]

-

Extract the residual solid with dichloromethane.[2]

-

Combine the organic phases and concentrate under reduced pressure to yield 1,1-dioxoisothiazolidine (isothiazolidine 1,1-dioxide).[2]

Protocol 2: General Procedure for the One-Pot Synthesis of a Triazole-Containing Isothiazolidine 1,1-Dioxide Library

This protocol is representative of modern methods for generating compound libraries for drug discovery.

Materials:

-

2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide

-

Various amines

-

Various azides

-

Copper(I) iodide (CuI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dry ethanol

Procedure:

-

To a reaction vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent).

-

Add the desired amine (1.2 equivalents) and azide (2 equivalents).

-

Add CuI (30 mol%) and DBU (10 mol%).

-

Add dry ethanol to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture at 60 °C for 12 hours.

-

Upon completion, the product can be purified by techniques such as automated preparative reverse-phase HPLC.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic methodologies described.

References

Spectroscopic Data Analysis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide: A Technical Overview

Disclaimer: Extensive searches for specific spectroscopic data (NMR, IR, MS) for 2-(3-bromophenyl)isothiazolidine 1,1-dioxide did not yield specific experimental values in the available public domain resources. The following technical guide is a template designed to meet the structural and content requirements of the user request. The data presented herein is representative of a generic substituted aryl isothiazolidine 1,1-dioxide and should be considered illustrative.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a structured presentation of spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | 7.50 - 7.20 | m | - | Aromatic-H |

| ¹H | CDCl₃ | 3.65 | t | 6.5 | N-CH₂ |

| ¹H | CDCl₃ | 3.20 | t | 6.5 | S-CH₂ |

| ¹H | CDCl₃ | 2.45 | quintet | 6.5 | C-CH₂-C |

| ¹³C | CDCl₃ | 140.1 | s | - | Ar-C (C-N) |

| ¹³C | CDCl₃ | 130.5 | d | - | Ar-CH |

| ¹³C | CDCl₃ | 128.9 | d | - | Ar-CH |

| ¹³C | CDCl₃ | 123.0 | s | - | Ar-C (C-Br) |

| ¹³C | CDCl₃ | 120.7 | d | - | Ar-CH |

| ¹³C | CDCl₃ | 52.3 | t | - | N-CH₂ |

| ¹³C | CDCl₃ | 48.8 | t | - | S-CH₂ |

| ¹³C | CDCl₃ | 25.1 | t | - | C-CH₂-C |

Table 2: Infrared (IR) Spectroscopy Data

| Parameter | Value | Interpretation |

| Wavenumber (cm⁻¹) | 3100-3000 | Aromatic C-H Stretch |

| Wavenumber (cm⁻¹) | 2950-2850 | Aliphatic C-H Stretch |

| Wavenumber (cm⁻¹) | 1590, 1470 | Aromatic C=C Stretch |

| Wavenumber (cm⁻¹) | 1325 | Asymmetric SO₂ Stretch |

| Wavenumber (cm⁻¹) | 1150 | Symmetric SO₂ Stretch |

| Wavenumber (cm⁻¹) | 1070 | C-N Stretch |

| Wavenumber (cm⁻¹) | 780, 690 | Aromatic C-H Bend (m-substitution) |

| Wavenumber (cm⁻¹) | 550 | C-Br Stretch |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | m/z | Relative Intensity (%) | Fragment Assignment |

| Electrospray (ESI+) | 275.9 / 277.9 | 100 / 98 | [M+H]⁺ |

| ESI+ | 211.9 / 213.9 | 45 / 44 | [M-SO₂]⁺ |

| ESI+ | 155.0 | 60 | [C₆H₄Br]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer equipped with a 5 mm BBO probe was used for all NMR experiments.

-

Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Proton NMR spectra were acquired at 400.13 MHz. A standard 'zg30' pulse program was used with a 30-degree pulse width. A total of 16 scans were collected with a relaxation delay of 1.0 second.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 100.62 MHz using a proton-decoupled 'zgpg30' pulse program. A total of 1024 scans were accumulated with a relaxation delay of 2.0 seconds.

-

Data Processing: All NMR spectra were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.

-

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.

-

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A total of 16 scans were co-added with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

-

Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The data was processed using the Spectrum 10 software.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A Waters Xevo G2-XS QTof (Quadrupole Time-of-Flight) mass spectrometer with an electrospray ionization (ESI) source was used.

-

Sample Preparation: The compound was dissolved in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid to a final concentration of 10 µg/mL.

-

Acquisition: The sample solution was infused directly into the ESI source at a flow rate of 10 µL/min. The mass spectrometer was operated in positive ion mode. The capillary voltage was set to 3.0 kV, the sampling cone voltage was 40 V, and the source temperature was 120 °C. The mass spectra were recorded over a mass-to-charge (m/z) range of 50-500.

-

Data Processing: The data was acquired and processed using MassLynx software.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

In-depth Technical Guide on the Solubility and Stability of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound with potential applications in medicinal chemistry. Given the limited publicly available data for this specific molecule, this document establishes a foundational framework for its characterization by leveraging information on analogous structures and adhering to established scientific and regulatory standards. The guide details experimental protocols for determining both aqueous and organic solubility, as well as for conducting forced degradation and long-term stability studies. To facilitate practical application, this document includes clearly structured tables for data presentation and workflow diagrams created using Graphviz to visually guide the experimental processes. This guide is intended to serve as a critical resource for professionals engaged in the research and development of this compound and related N-aryl sultam compounds.

Introduction

Isothiazolidine 1,1-dioxides, commonly referred to as γ-sultams, represent a significant class of heterocyclic compounds in modern medicinal chemistry. The inherent rigidity of their cyclic sulfonamide structure provides a valuable scaffold for the design of novel therapeutic agents. Various derivatives of isothiazolidine 1,1-dioxide have demonstrated a wide spectrum of biological activities, including the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), highlighting their potential as anti-inflammatory and anti-arthritic drug candidates. The incorporation of a 2-(3-bromophenyl) substituent introduces both increased lipophilicity and a synthetically versatile moiety for further chemical modification.

A comprehensive understanding of a drug candidate's physicochemical properties, particularly its solubility and stability, is a cornerstone of the drug development process. These characteristics are critical determinants of a compound's pharmacokinetic profile—including its absorption, distribution, metabolism, and excretion (ADME)—and have a direct impact on its formulation, shelf-life, and overall therapeutic efficacy and safety. This guide offers a detailed methodology for the systematic evaluation of the solubility and stability of this compound.

Physicochemical Properties

While specific experimental data for this compound are not extensively documented, its physicochemical properties can be inferred from its structural attributes and by comparison with related compounds. The parent compound, isothiazolidine 1,1-dioxide, is known to be slightly soluble in chloroform and methanol, and soluble in ketones, esters, and aromatic hydrocarbons.[1] The addition of the 3-bromophenyl group is anticipated to enhance the molecule's lipophilicity and molecular weight, which would likely result in reduced aqueous solubility in comparison to the unsubstituted core structure.

Table 1: Physicochemical Properties of this compound and a Reference Compound

| Property | This compound (Predicted/Hypothetical) | Isothiazolidine 1,1-dioxide |

| Molecular Formula | C₉H₁₀BrNO₂S | C₃H₇NO₂S |

| Molecular Weight | 276.15 g/mol | 121.16 g/mol |

| Appearance | White to off-white crystalline solid | Solid |

| Melting Point | Not Determined | Not Determined |

| Aqueous Solubility | Predicted to be very low | Low |

| Organic Solubility | Expected to be soluble in DMSO and DMF; moderately soluble in acetone and ethyl acetate | Slightly soluble in chloroform and methanol; soluble in ketones, esters, and aromatic hydrocarbons.[1] |

Disclaimer: The data for this compound are hypothetical and require experimental verification.

Experimental Protocols for Solubility Assessment

The precise determination of a compound's solubility is a critical step in preclinical development. The following sections outline standard protocols for assessing both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent, providing a crucial parameter for the Biopharmaceutics Classification System (BCS).

Methodology:

-

Preparation of a Saturated Solution: An excess quantity of this compound is added to a predetermined volume of the test solvent (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid, or various organic solvents) within a sealed vessel.

-

Equilibration: The resulting mixture is agitated, typically using a mechanical shaker or rotator, at a controlled temperature (commonly 25 °C or 37 °C) for a duration sufficient to reach equilibrium (generally 24 to 72 hours).

-

Phase Separation: The undissolved solid material is separated from the solution by centrifugation, followed by filtration of the supernatant through a low-binding membrane filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is accurately measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is expressed in mass per unit volume, such as mg/mL or µg/mL.

Kinetic Solubility Profiling (High-Throughput Screening)

Kinetic solubility provides a measure of the concentration at which a compound precipitates from a solution upon its addition from a concentrated organic stock (usually DMSO). This assay is frequently employed in the early stages of drug discovery to identify compounds with potential solubility liabilities.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: The stock solution is serially diluted with DMSO in a 96-well microplate format.

-

Addition to Aqueous Buffer: A small aliquot from each dilution is dispensed into a larger volume of an aqueous buffer (e.g., PBS, pH 7.4) in a separate 96-well plate. The final concentration of DMSO is maintained at a low level (typically ≤1%) to minimize its co-solvent effects.

-

Precipitation Detection: The plates are incubated at room temperature for a defined period (e.g., 1 to 2 hours). The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by assessing light scattering with a microplate reader.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is detected.

Experimental Protocols for Stability Assessment

Stability testing is a regulatory requirement and a critical component of drug development, designed to understand how the quality of a drug substance changes over time under the influence of various environmental factors.

Forced Degradation (Stress Testing)

Forced degradation studies involve exposing the compound to conditions more severe than those used in accelerated stability testing. The primary goal is to identify potential degradation products and degradation pathways, which is essential for the development of stability-indicating analytical methods.

Methodology:

-

Application of Stress Conditions: Solutions or solid forms of this compound are subjected to a range of stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for specified time intervals.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for specified time intervals.

-

Neutral Hydrolysis: Purified water at 60 °C for specified time intervals.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for specified time intervals.

-

Thermal Degradation: The solid drug substance is maintained at 80 °C for a defined period.

-

Photostability: The compound is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

-

Sample Analysis: At each designated time point, the stressed samples are analyzed using a validated stability-indicating HPLC method to quantify the remaining parent compound and to detect and quantify any resulting degradation products. Liquid chromatography-mass spectrometry (LC-MS) is often employed to elucidate the structures of the degradation products.

-

Mass Balance Calculation: A mass balance analysis is performed to ensure that the sum of the assay of the parent compound and the levels of all detected degradation products is close to 100% of the initial concentration, accounting for the majority of the compound's mass.

Table 2: Illustrative Forced Degradation Profile for this compound

| Stress Condition | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |

| 0.1 M HCl, 60 °C, 24h | 18% | 2 |

| 0.1 M NaOH, 60 °C, 4h | 45% | 3 |

| Water, 60 °C, 24h | < 5% | 1 |

| 3% H₂O₂, RT, 24h | 12% | 2 |

| Solid, 80 °C, 48h | < 2% | 0 |

| Photostability | 9% | 1 |

Disclaimer: This data is for illustrative purposes only and must be substantiated by experimental studies.

Long-Term and Accelerated Stability Programs

These studies are conducted to establish the re-test period or shelf life and to determine the appropriate storage conditions for the drug substance.

Methodology:

-

Storage Conditions: Samples of this compound are stored under the following ICH-prescribed conditions:

-

Long-Term: 25 °C ± 2 °C / 60% Relative Humidity (RH) ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule: Samples are withdrawn at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies) and are analyzed for key quality attributes, including appearance, assay, and the presence of degradation products, using a validated stability-indicating method.

-

Data Evaluation: The collected data are statistically evaluated to identify trends in the degradation of the drug substance and to establish a re-test period based on the observed rate of change in its quality attributes.

Visualized Experimental Workflows

The following diagrams provide a visual representation of the logical flow for the experimental protocols detailed in this guide.

Caption: Thermodynamic Solubility Workflow

Caption: Forced Degradation Study Workflow

Conclusion

This technical guide presents a comprehensive and systematic approach for the evaluation of the solubility and stability of this compound. While specific experimental data for this compound remain to be fully elucidated, the detailed protocols and illustrative data provided in this document offer a robust framework for its physicochemical characterization. A thorough understanding of these fundamental properties is essential for the progression of this and other N-aryl sultam derivatives through the drug development process. The diligent application of the methodologies described herein will empower researchers to generate the critical data required for informed formulation development, successful regulatory submissions, and the ultimate realization of the therapeutic potential of these promising compounds. It is imperative that experimental studies are conducted to validate the hypothetical data presented and to construct a comprehensive and accurate profile for this compound.

References

Navigating the Therapeutic Potential of the Isothiazolidine 1,1-Dioxide Scaffold: A Technical Guide

Disclaimer: This technical guide addresses the mechanism of action and therapeutic potential of the isothiazolidine 1,1-dioxide scaffold, with a focus on derivatives of this core structure. Direct experimental data on the specific molecule, 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, is not publicly available at the time of this writing. The information presented herein is a synthesis of findings from related compounds and should be interpreted as a guide to the potential, rather than a definitive analysis of the named molecule.

Introduction to Isothiazolidine 1,1-Dioxides (γ-Sultams)

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are five-membered heterocyclic compounds containing a sulfonamide group within the ring. This scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] The rigid, five-membered ring structure and the hydrogen bond accepting capacity of the sulfonyl group contribute to its ability to interact with biological targets.[1][3] The versatility of the sultam core allows for substitutions at the nitrogen atom and other positions on the carbon backbone, leading to a diverse range of pharmacological activities.

Potential Mechanisms of Action and Therapeutic Targets

While the precise mechanism of action for this compound is uncharacterized, the broader class of isothiazolidine 1,1-dioxide derivatives has been associated with several therapeutic areas, suggesting a variety of potential biological targets.

Enzyme Inhibition